molecular formula C19H19N3O5S B5976278 2-[4-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)piperazin-1-yl]-1,3-benzoxazole

2-[4-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)piperazin-1-yl]-1,3-benzoxazole

Cat. No. B5976278
M. Wt: 401.4 g/mol
InChI Key: KYVCBVOOPHEIRR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[4-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)piperazin-1-yl]-1,3-benzoxazole is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. It is a synthetic compound that has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied.

Mechanism of Action

The mechanism of action of 2-[4-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)piperazin-1-yl]-1,3-benzoxazole is not fully understood. However, studies have suggested that the compound exerts its anti-cancer activity by inhibiting the activity of specific enzymes involved in cancer cell proliferation and survival. It also induces apoptosis, or programmed cell death, in cancer cells. The compound has also been shown to modulate the immune system and reduce inflammation.
Biochemical and Physiological Effects:
2-[4-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)piperazin-1-yl]-1,3-benzoxazole has been shown to have various biochemical and physiological effects. In addition to its anti-cancer and anti-inflammatory properties, the compound has been shown to modulate the activity of specific enzymes involved in cellular signaling pathways. It has also been shown to reduce oxidative stress and improve mitochondrial function.

Advantages and Limitations for Lab Experiments

The advantages of using 2-[4-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)piperazin-1-yl]-1,3-benzoxazole in lab experiments include its potent anti-cancer activity, anti-inflammatory properties, and neuroprotective effects. However, the limitations include the need for further studies to understand its mechanism of action and potential side effects.

Future Directions

There are several future directions for research on 2-[4-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)piperazin-1-yl]-1,3-benzoxazole. These include further studies to understand its mechanism of action, optimization of its synthesis method, and development of more potent analogs. The compound also has potential applications in drug delivery systems and nanotechnology. Further studies are needed to understand its potential in these areas.
Conclusion:
In conclusion, 2-[4-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)piperazin-1-yl]-1,3-benzoxazole is a synthetic compound that has gained significant attention in recent years due to its potential applications in scientific research. Its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied. The compound has potential applications in medicinal chemistry, drug delivery systems, and nanotechnology. Further studies are needed to optimize its synthesis method and develop more potent analogs.

Synthesis Methods

2-[4-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)piperazin-1-yl]-1,3-benzoxazole is a synthetic compound that has been synthesized using various methods. One of the most common methods is the reaction of 2-amino-1,3-benzoxazole with 4-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)piperazine in the presence of a suitable catalyst. The reaction is carried out under specific conditions of temperature and pressure to obtain the desired product. Other methods include the use of different reagents and catalysts to obtain the compound.

Scientific Research Applications

2-[4-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)piperazin-1-yl]-1,3-benzoxazole has potential applications in scientific research, particularly in the field of medicinal chemistry. It has been extensively studied for its potential as a therapeutic agent for various diseases, including cancer, inflammation, and neurological disorders. The compound has been shown to exhibit potent anti-cancer activity against a wide range of cancer cell lines, including breast, lung, and colon cancer. It has also been studied for its anti-inflammatory and neuroprotective properties.

properties

IUPAC Name

2-[4-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)piperazin-1-yl]-1,3-benzoxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O5S/c23-28(24,14-5-6-17-18(13-14)26-12-11-25-17)22-9-7-21(8-10-22)19-20-15-3-1-2-4-16(15)27-19/h1-6,13H,7-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYVCBVOOPHEIRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC3=CC=CC=C3O2)S(=O)(=O)C4=CC5=C(C=C4)OCCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[4-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfonyl)piperazin-1-yl]-1,3-benzoxazole

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